molecular formula C20H13BrN2O2S2 B2717764 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 361160-12-5

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2717764
CAS No.: 361160-12-5
M. Wt: 457.36
InChI Key: JGUGHPOVZFGIRW-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a phenoxyphenyl group, a thiazole ring, and a thiophene carboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenoxyphenyl Group: This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, where a phenoxyphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the brominated thiophene carboxylic acid with an amine derivative of the thiazole compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole and thiophene rings.

    Coupling Reactions: The phenoxyphenyl group can be further modified through coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA could introduce an epoxide group.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • 5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide stands out due to the presence of the phenoxyphenyl group, which can significantly influence its electronic properties and biological activity. This unique structural feature can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUGHPOVZFGIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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